molecular formula C9H11BrO B12105819 2-Bromo-4-(methoxymethyl)-1-methylbenzene

2-Bromo-4-(methoxymethyl)-1-methylbenzene

Cat. No.: B12105819
M. Wt: 215.09 g/mol
InChI Key: NBWMWJGRNBYIEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated aromatic compound that features a methoxymethyl group and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methoxymethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-(methoxymethyl)-1-methylbenzene using bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of efficient catalysts and solvents can further enhance the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(methoxymethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-(methoxymethyl)-1-methylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the methoxymethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(methoxymethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-4-(methoxymethyl)-1-methylbenzene

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3

InChI Key

NBWMWJGRNBYIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC)Br

Origin of Product

United States

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